Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate
Overview
Description
“Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” is a chemical compound . It is related to the class of compounds known as isoindolines . Isoindolines are polycyclic compounds containing an isoindole moiety, which is a bicyclic compound that is aromatic and contains a 1,3-diazole fused to a benzene ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the compound “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction . This analysis revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been described in the literature . For example, the synthesis of “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” involved desoxy-chlorination and subsequent reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For instance, the IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .Scientific Research Applications
Synthesis and Structural Characterization :
- Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is used in the synthesis of mesogenic Schiff bases, which are materials displaying liquid crystalline behavior. These bases are studied for their molecular structures and thermal behavior, with findings indicating enantiotropic liquid crystalline behavior and Nematic texture in some derivatives (Dubey et al., 2018).
Photocrosslinking in Polymers :
- This compound is relevant in the study of photocrosslinking of polymers. Research has been done on homopolymers and copolymers containing related molecular structures, focusing on their photochemical behavior. These studies contribute to understanding how such compounds interact under UV irradiation, which is crucial in developing new materials with specific light-responsive properties (Fukuda & Nakashima, 1983).
Liquid-Crystalline Polyelectrolytes :
- Side-chain liquid-crystalline polysiloxanes based on structures including methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate have been synthesized and characterized. These compounds are explored for their mesomorphic behavior and potential applications in areas like display technologies and sensors (Percec & Tomazos, 1993).
Molecular Synthesis and Characterization :
- In the realm of organic chemistry, this compound is a key player in the synthesis of various molecular structures. Studies have been conducted on the synthesis and molecular characterization of related compounds, contributing to the broader understanding of organic synthesis methods and the properties of these compounds (Patel & Dhameliya, 2010).
Optical and Photophysical Properties :
- The compound has been studied for its role in influencing the optical and photophysical properties of related molecules. Such research is significant in developing materials for applications like luminescent markers, sensors, and in photodynamic therapy (Kim et al., 2021).
Future Directions
The development of new synthetic procedures towards sulfonimidamides and sulfondiimides has been a topic of increased research interest since 2013 . The different aza-analogs of sulfonamides and sulfones have interesting properties for medicinal chemistry due to the (additional) nitrogen atom(s) . Therefore, “Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” and related compounds may have potential applications in medicinal chemistry.
properties
IUPAC Name |
methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEZCEZHHPBIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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